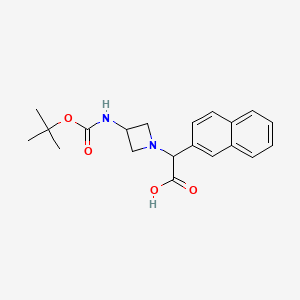
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring is often synthesized through cyclization reactions involving suitable precursors. The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted side reactions during subsequent steps.
The naphthalene moiety is then attached to the azetidine ring through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts and base conditions to facilitate the formation of the carbon-carbon bond between the naphthalene and azetidine units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and naphthalene moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid
- (3-Boc-amino-azetidin-1-yl)-p-tolyl-acetic acid
Uniqueness
(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid stands out due to its unique combination of the naphthalene ring and azetidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
885275-34-3 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)15-11-22(17(15)21)16(18(23)24)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15-17H,11,21H2,1-3H3,(H,23,24) |
InChI Key |
KAIUZXCMNUWUKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


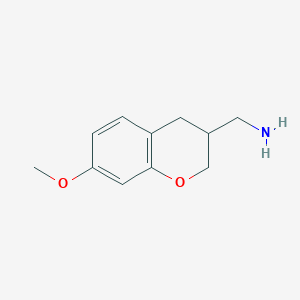
![2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293298.png)
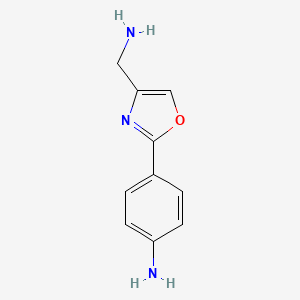
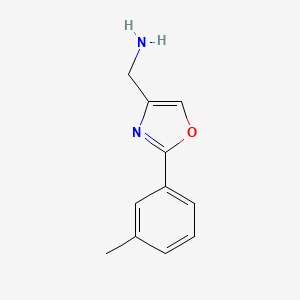
![2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B3293320.png)
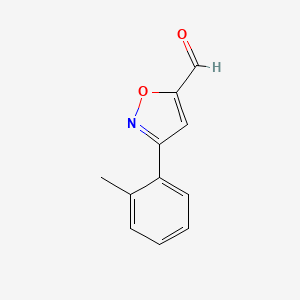
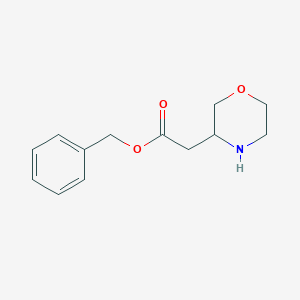
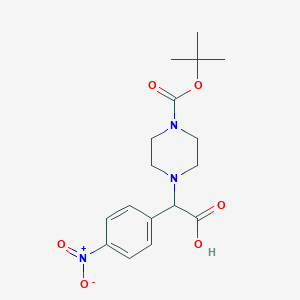
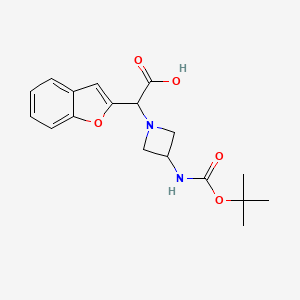
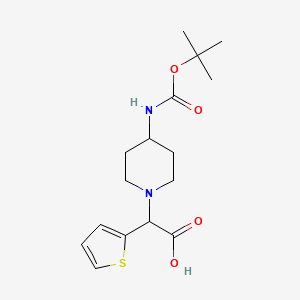
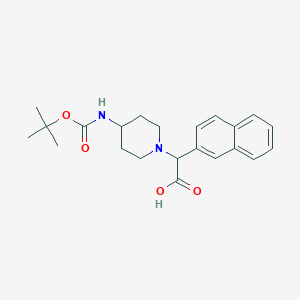
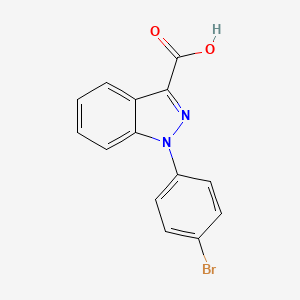

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
